molecular formula C10H12N2O3 B2495823 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid CAS No. 1707571-85-4

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Cat. No.: B2495823
CAS No.: 1707571-85-4
M. Wt: 208.217
InChI Key: CBBNULXGNDTUGN-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS: 1707571-85-4) is a bicyclic organic compound featuring a partially hydrogenated cinnoline backbone (two adjacent nitrogen atoms in the aromatic ring) with a methyl substituent at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 6 .

Properties

IUPAC Name

2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBNULXGNDTUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to create the hexahydrocinnoline core by reacting cyclohexanone derivatives with phenylhydrazine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce new substituents onto the hexahydrocinnoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkyl-Substituted Cinnoline Derivatives

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS: 1708264-04-3)
  • Structure : Ethyl group at position 2 instead of methyl.
  • Molecular Formula : C₁₁H₁₄N₂O₃; Molecular Weight: 222.24 .
  • Properties : Available at 95% purity, stored at room temperature. Requires stringent safety protocols (e.g., gloves, masks) due to hazards upon inhalation, ingestion, or skin contact (H303, H313, H333) .
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
  • Structure : Isobutyl (branched C₄H₉) substituent at position 2.
  • Safety data inferred to align with ethyl analog .

Quinoline-Based Structural Isomer

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 1249049-37-3)
  • Structure: Quinoline backbone (one nitrogen atom) instead of cinnoline, with methyl at position 6 and carboxylic acid at position 3.
  • Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 .
  • Properties: White crystalline solid, soluble in ethanol and DMSO. Classified as irritant (requires protective equipment) .
  • Applications : Explicitly used as a precursor for fluorescent dyes and pharmaceutical intermediates .

Aryl-Substituted Cinnoline Derivative

2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS: 1713588-31-8)
  • Structure : Benzyl (aromatic) substituent at position 2.
  • Molecular Formula : C₁₆H₁₆N₂O₃; Molecular Weight: 284.31 .
  • Properties: Increased steric bulk likely reduces solubility in non-polar solvents. Safety protocols similar to ethyl analog inferred .
  • Applications: No specific uses stated; likely niche applications due to complex synthesis .

Functional Group Variants

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS: 1708178-88-4)
  • Structure : Carboxamide group replaces carboxylic acid; dimethylamine substituent.
  • Molecular Formula : C₁₂H₁₅N₃O₂; Molecular Weight: 233.27 .
  • Applications : Pharmaceutical intermediate (e.g., drug discovery) .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight Solubility Key Applications Safety Profile
2-Methyl-3-oxo-cinnoline-6-carboxylic acid Methyl (2) C₁₀H₁₂N₂O₃* 208.22* Ethanol, DMSO† Organic synthesis Irritant (inferred)
2-Ethyl-3-oxo-cinnoline-6-carboxylic acid Ethyl (2) C₁₁H₁₄N₂O₃ 222.24 Ethanol, DMSO Research chemical H303, H313, H333
6-Methyl-2-oxo-quinoline-3-carboxylic acid Methyl (6) C₁₁H₁₃NO₃ 207.23 Ethanol, DMSO Dye/pharma intermediate Irritant
2-Benzyl-3-oxo-cinnoline-6-carboxylic acid Benzyl (2) C₁₆H₁₆N₂O₃ 284.31 Limited data Specialized synthesis Inferred hazards

*Calculated based on ethyl analog; †Inferred from structural analogs.

Key Research Findings

Backbone Isomerism: Quinoline derivatives (single nitrogen) exhibit distinct electronic properties compared to cinnoline analogs (two adjacent nitrogens), influencing reactivity and applications .

Safety Considerations : Ethyl and benzyl analogs require rigorous protective measures due to toxicity risks, highlighting the need for cautious handling across this compound class .

Biological Activity

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a hexahydrocinnoline core with both carboxylic acid and ketone functional groups, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃N₃O₃ with a molecular weight of approximately 219.24 g/mol. The compound's unique hexahydrocinnoline structure enhances its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit histone lysine methyltransferase EZH2, which is implicated in cancer progression.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammatory responses and cellular signaling pathways.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound:

  • In vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • In MCF-7 breast cancer cells, compounds derived from this structure demonstrated strong anticancer activity compared to standard treatments like Doxorubicin .
    • The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells.
  • Case Study : A comparative study involving several synthesized derivatives showed that certain modifications to the hexahydrocinnoline structure enhanced anticancer efficacy. These modifications included varying substituents on the aromatic ring and altering the oxidation states of the ketone group.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that 2-Methyl-3-oxo derivatives exhibit inhibitory effects against a range of bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/OrganismResultReference
AnticancerMTT AssayMCF-7Significant cytotoxicity
AntimicrobialZone of InhibitionVarious BacteriaInhibitory effects observed
Enzyme InhibitionEZH2 Inhibition AssayCancer Cell LinesReduced enzymatic activity

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